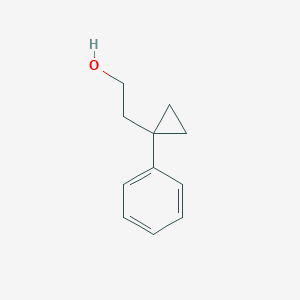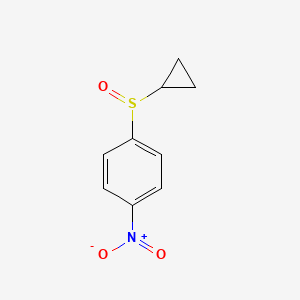
1-(Cyclopropanesulfinyl)-4-nitrobenzene
概要
説明
1-(Cyclopropanesulfinyl)-4-nitrobenzene is an organic compound characterized by the presence of a cyclopropyl group attached to a sulfoxide functional group, with a 4-nitrophenyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfinyl)-4-nitrobenzene typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine in the presence of a suitable solvent such as acetonitrile at room temperature . This reaction yields 4-nitrophenyl cyclopropylcarbamate, which can be further oxidized to form the sulfoxide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-(Cyclopropanesulfinyl)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form the corresponding sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the 4-aminophenyl derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
1-(Cyclopropanesulfinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Cyclopropanesulfinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in oxidation-reduction reactions, while the nitrophenyl group can engage in aromatic interactions. These interactions can affect various biochemical pathways, depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl cyclopropylcarbamate
- 4-Nitrophenyl sulfone
- Cyclopropyl sulfoxide derivatives
Uniqueness
1-(Cyclopropanesulfinyl)-4-nitrobenzene is unique due to the combination of its cyclopropyl and sulfoxide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific synthetic and research purposes .
特性
分子式 |
C9H9NO3S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC名 |
1-cyclopropylsulfinyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9H,5-6H2 |
InChIキー |
GCXULSFFEYTDMA-UHFFFAOYSA-N |
正規SMILES |
C1CC1S(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
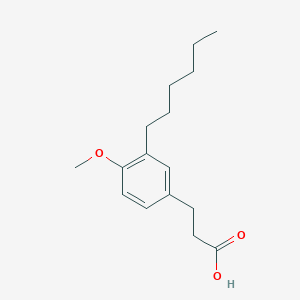
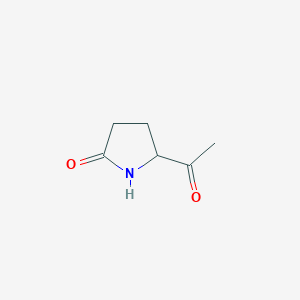
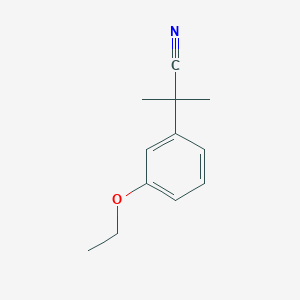
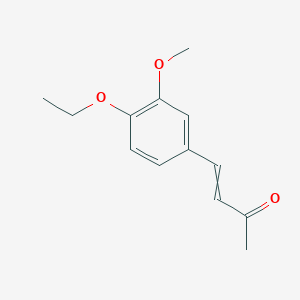
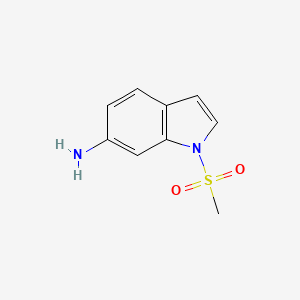
![3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one](/img/structure/B8592604.png)
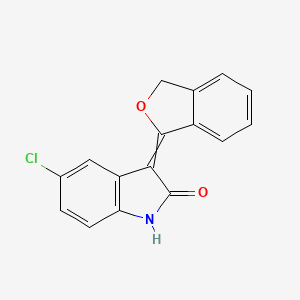
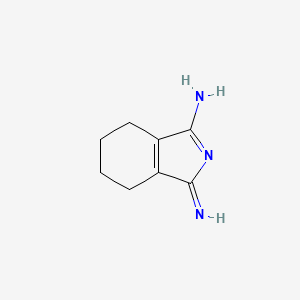
![8-Benzyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8592634.png)
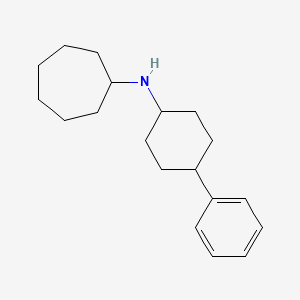
methanone](/img/structure/B8592651.png)
![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)
